molecular formula C27H30O14 B1261355 5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

Cat. No. B1261355
M. Wt: 578.5 g/mol
InChI Key: JWESWEUFMKPWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(hexopyranosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-2-yl]phenyl 6-deoxyhexopyranoside is a member of flavonoids and a glycoside.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a related compound, 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been studied to understand its crystalline form. This research contributes to the broader understanding of the crystallography of chromen-4-one derivatives (Manolov, Ströbele, & Meyer, 2008).

Diabetes Management Potential

A computational study on a structurally similar compound isolated from Syzygium densiflorum Wall. ex Wight & Arn suggested its potential role in diabetes management. This compound was identified as targeting several proteins relevant to diabetes, indicating a possible therapeutic application (Muthusamy & Krishnasamy, 2016).

Antibacterial Activity

The synthesis and study of Thiazolidin-4-ones based on a related chromen-4-one derivative revealed potential antibacterial properties against both Gram-positive and Gram-negative bacteria. This research indicates the antimicrobial potential of chromen-4-one derivatives (Čačić et al., 2009).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related, have shown promising results. Such compounds have demonstrated significant scavenger activity, suggesting their potential use as antioxidants (Stanchev et al., 2009).

Anti-inflammatory Activity

A study on Cuminum cyminum L. seeds isolated a compound similar in structure to 5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one, which exhibited significant anti-inflammatory activity. This research expands the scope of chromen-4-one derivatives in anti-inflammatory treatments (Kang et al., 2019).

Anticancer Potential

Novel 3,4,5-trimethoxyphenyl coumarin derivatives, which are structurally similar to the target compound, have been synthesized and evaluated for antitumor activity. Some of these derivatives have shown better inhibitory activity against tumor cells compared to traditional chemotherapy drugs, highlighting the potential anticancer applications of these compounds (Shi et al., 2020).

properties

Product Name

5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(37-10)38-12-4-2-11(3-5-12)16-8-15(30)19-14(29)6-13(7-17(19)40-16)39-27-25(36)23(34)21(32)18(9-28)41-27/h2-8,10,18,20-29,31-36H,9H2,1H3

InChI Key

JWESWEUFMKPWPH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one
Reactant of Route 3
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one
Reactant of Route 4
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one
Reactant of Route 5
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one
Reactant of Route 6
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

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